[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol
Overview
Description
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol is a useful research compound. Its molecular formula is C15H33NO2Si and its molecular weight is 287.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
- This compound is utilized in the stereoselective synthesis of various stereoisomers and ligands, as seen in studies that focus on the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a useful intermediate for S1P1 receptor agonists (G. Wallace et al., 2009).
- It's also involved in the synthesis of cyclic hexapeptides containing hydroxyproline and aminopicolinic acid subunits, influencing solubility, conformation, and receptor properties (S. Kubik & R. Goddard, 2002).
Catalyst and Ligand Development
- The compound plays a role in the development of catalysts, such as in the Huisgen 1,3-dipolar cycloaddition process (Salih Ozcubukcu et al., 2009).
- It is used in the synthesis of chiral ligands for catalytic addition reactions, highlighting its versatility in stereoselective chemical processes (C. Alvarez-Ibarra et al., 2010).
Photochemical and Photophysical Studies
- The compound is involved in photochemical and photophysical studies, as illustrated by research on the ring-photoisomerization pathways in the 1,2,4-oxadiazole series (S. Buscemi et al., 2002).
Synthesis of Nucleosides and Cyclopropane Derivatives
- It is significant in the synthesis of protected forms of various sugars and nucleosides, offering potential applications in the development of new drug molecules (Frederic R. Carrel & P. Vogel, 2000).
- The compound is also key in the synthesis of cyclopropane amino acids and their derivatives, which are important in medicinal chemistry (S. Cristoni et al., 2000).
Analytical Applications
- It finds applications in analytical chemistry, such as in the analysis of methanol in the presence of ethanol using hybrid capillary electrophoresis devices (M. Santos et al., 2017).
Properties
IUPAC Name |
[(1R,2S,4R)-4-amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO2Si/c1-10(2)19(11(3)4,12(5)6)18-15-8-14(16)7-13(15)9-17/h10-15,17H,7-9,16H2,1-6H3/t13-,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWFISVYAZMKS-KFWWJZLASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(CC1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1C[C@@H](C[C@@H]1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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